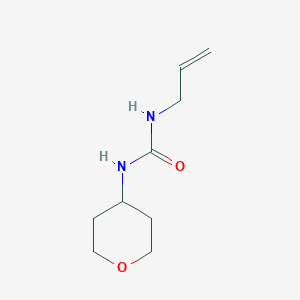

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Description

Significance of Urea (B33335) Functionalities in Contemporary Synthetic Organic Chemistry

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. nih.govwikipedia.org Its journey began with Friedrich Wöhler's synthesis of urea from inorganic ammonium (B1175870) cyanate (B1221674) in 1828, an event that is widely considered the dawn of modern organic chemistry. nih.govquora.com Beyond its historical importance, the urea moiety is integral to a vast number of biologically active compounds and clinically approved drugs. nih.gov

From a synthetic standpoint, a variety of methods have been developed to construct the urea linkage. nih.gov Classical methods often involve the use of phosgene (B1210022) or its equivalents to react with amines, typically proceeding through an isocyanate intermediate. nih.govwikipedia.org Modern approaches seek to avoid these toxic reagents, utilizing alternatives like carbon dioxide, carbonates, or other coupling agents. nih.gov The versatility of the urea group also extends to its use as a linker in antibody-drug conjugates and as a building block in combinatorial chemistry. nih.gov

Table 1: Key Attributes of the Urea Functionality

| Property | Description | Significance in Synthesis & Medicinal Chemistry |

|---|---|---|

| Structure | A carbonyl group bonded to two amino groups (R₂N)₂CO. wikipedia.orgvedantu.com | Provides a rigid, planar structure. |

| Hydrogen Bonding | Acts as a dual hydrogen bond donor and acceptor. nih.gov | Enables strong and specific interactions with biological macromolecules, crucial for drug activity. nih.gov |

| Reactivity | Can be synthesized from amines and isocyanates, phosgene, or CO₂. nih.gov | Multiple synthetic routes allow for diverse derivatization. |

| Applications | Found in pharmaceuticals, agrochemicals, resins, and dyes. nih.gov | A "privileged scaffold" in medicinal chemistry for kinase inhibitors and other drugs. frontiersin.org |

Role of Tetrahydropyran (B127337) Moieties as Versatile Scaffolds in Advanced Chemical Synthesis

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is another structural motif of great importance in organic chemistry. wikipedia.orgchemicalbook.com Its preferred IUPAC name is oxane. wikipedia.org The THP ring system is a core component of numerous biologically active natural products, including marine toxins, pheromones, and complex anticancer agents like bryostatin (B1237437) and eribulin. chemicalbook.comguidechem.com This prevalence in nature has made the synthesis of substituted tetrahydropyrans a key objective for synthetic chemists. researchgate.net

In synthetic applications, the THP moiety serves several roles. Primarily, it acts as a non-aromatic, conformationally well-defined scaffold. This allows chemists to arrange substituents in a precise three-dimensional orientation, which is critical for optimizing interactions with biological targets. Furthermore, the 2-tetrahydropyranyl (THP) group is widely used as a protecting group for alcohols. wikipedia.orgnih.gov It is easily introduced by reacting an alcohol with 3,4-dihydropyran and is stable under most non-acidic conditions, making it valuable in multi-step syntheses. wikipedia.orgnih.gov The alcohol can be readily deprotected later via acid-catalyzed hydrolysis. wikipedia.org

Numerous synthetic strategies exist for constructing the tetrahydropyran ring itself, including hydrogenation of dihydropyrans, Prins cyclizations, oxa-Michael reactions, and hetero-Diels-Alder reactions. chemicalbook.comresearchgate.net The versatility and stability of the THP scaffold make it a reliable and frequently incorporated component in the synthesis of complex molecules. researchgate.net

Importance of Allyl Groups in Diverse Organic Transformations

The allyl group, with the structure CH₂=CH-CH₂, is a simple yet remarkably versatile functional group in organic chemistry. curlyarrows.comwikipedia.org Its utility arises from the unique reactivity of the allylic position—the sp³-hybridized carbon adjacent to the double bond. wikipedia.org This position can effectively stabilize radicals, cations, and anions through resonance, where the charge or unpaired electron is delocalized over the three-carbon system. curlyarrows.comfiveable.me

This inherent stability of allylic intermediates makes the allyl group a participant in a wide array of organic reactions. numberanalytics.com It is central to important transformations such as allylic substitutions, additions, and rearrangements, often catalyzed by transition metals like palladium. numberanalytics.com These reactions are invaluable for constructing complex molecular frameworks. numberanalytics.com

Beyond its role in carbon-carbon bond formation, the allyl group is also a popular protecting group for alcohols and amines. fiveable.meorganic-chemistry.org Allyl ethers and amines are stable to many acidic and basic conditions but can be selectively cleaved under mild conditions, typically using a palladium catalyst. organic-chemistry.org This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a crucial strategy in the synthesis of complex molecules like pharmaceuticals and fine chemicals. fiveable.menumberanalytics.com

Table 2: Roles of Allyl and Tetrahydropyran Groups in Synthesis

| Functional Group | Key Feature | Common Roles in Organic Synthesis |

|---|---|---|

| Tetrahydropyran (THP) | Saturated, stable heterocyclic ring. wikipedia.org | 1. A 3D scaffold in natural products and drugs. chemicalbook.comguidechem.com2. Protecting group for alcohols (as a THP ether). wikipedia.orgnih.gov |

| Allyl | Reactive C=C bond and allylic position. wikipedia.org | 1. A reactive handle for C-C bond formation (e.g., Tsuji-Trost reaction). wikipedia.org2. A protecting group for alcohols and amines. organic-chemistry.org |

Contextualizing 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea within Complex Urea-Containing Heterocyclic Systems

The molecule this compound represents a thoughtful convergence of the three functional moieties discussed above. While specific research focusing solely on this exact compound is not prominent, its structure is emblematic of a modern strategy in medicinal chemistry: molecular hybridization. This approach involves combining different pharmacophores or functional scaffolds to create a new molecule with potentially enhanced or novel biological activities.

In this context, this compound can be viewed as a versatile building block for chemical libraries intended for drug discovery. Each component imparts a distinct and valuable feature:

The urea core provides a rigid hydrogen-bonding element capable of anchoring the molecule within a biological target's binding site. nih.gov Its presence is a hallmark of numerous kinase inhibitors and other therapeutic agents. frontiersin.org

The tetrahydropyran ring serves as a saturated, three-dimensional scaffold. Unlike a flat aromatic ring, the THP moiety can position substituents in specific equatorial or axial orientations, allowing for fine-tuning of the molecule's shape to fit a binding pocket. It also generally improves solubility and metabolic stability. guidechem.com

The allyl group functions as a synthetic handle. Its double bond is available for a wide range of subsequent chemical modifications, such as metathesis, hydrogenation, oxidation, or palladium-catalyzed cross-coupling reactions. wikipedia.orgnumberanalytics.com This allows for the rapid generation of a library of diverse analogues from a single core structure.

The synthesis of such a compound would likely proceed via the reaction of 4-aminotetrahydropyran (B1267664) with allyl isocyanate, or a related multi-step sequence. The resulting molecule is a non-planar, functionalized urea derivative. It belongs to a broad class of urea-containing heterocyclic compounds that have shown promise as anti-inflammatory, antiproliferative, and antimicrobial agents. researchgate.net By combining a proven hydrogen-bonding unit (urea), a desirable 3D scaffold (THP), and a versatile reactive group (allyl), this compound stands as a representative platform molecule for exploring new chemical space in the ongoing search for novel bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-4-yl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-5-10-9(12)11-8-3-6-13-7-4-8/h2,8H,1,3-7H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQFEWQXIKROPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Pathways of Urea (B33335) Bond Formation (e.g., Isocyanate Intermediates, Curtius Rearrangement)

The formation of the urea bond in 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea can be achieved through several mechanistic pathways, most commonly involving highly reactive isocyanate intermediates. These intermediates can be generated from various starting materials, including carboxylic acids and their derivatives, through rearrangements like the Curtius rearrangement.

A primary and direct method for forming unsymmetrical ureas is the reaction of an amine with an isocyanate. In the context of this compound, this would involve the reaction of 4-aminotetrahydropyran (B1267664) with allyl isocyanate, or allylamine (B125299) with tetrahydropyran-4-yl isocyanate. The mechanism is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate.

| Method | Starting Materials | Key Intermediate | Advantages |

|---|---|---|---|

| Amine + Isocyanate | Amine, Isocyanate | None (direct reaction) | Simple, often high-yielding, no base required. |

| Curtius Rearrangement | Carboxylic Acid, Azide (B81097) Source, Amine | Acyl Azide, Isocyanate | Avoids phosgene (B1210022), mild conditions, versatile. |

| Hofmann Rearrangement | Primary Amide, Halogen, Base, Amine | Isocyanate | Converts amides to ureas in one pot. |

| Lossen Rearrangement | Hydroxamic Acid, Activating Agent, Amine | Isocyanate | Alternative to Curtius rearrangement. |

Reaction Mechanisms in Tetrahydropyran (B127337) Ring Synthesis and Transformations

The tetrahydropyran (THP) ring is a common scaffold in many biologically active molecules. Its synthesis can be accomplished through various mechanistic approaches, often involving cyclization reactions. For the synthesis of the 4-substituted tetrahydropyran moiety in the target molecule, a key precursor is often 4-aminotetrahydropyran. The synthesis of this precursor can start from materials like tetrahydro-4H-pyran-4-one. One common method involves the reductive amination of tetrahydro-4H-pyran-4-one.

A powerful and widely used method for constructing substituted tetrahydropyran rings is the Prins cyclization . This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The mechanism proceeds through an oxocarbenium ion intermediate, which is then trapped by the alkene to form the six-membered ring. While the classic Prins reaction provides 4-hydroxytetrahydropyrans, modifications and related strategies can lead to a variety of substituted THP rings.

Other significant mechanistic pathways for THP ring formation include:

Intramolecular Hydroalkoxylation/Cyclization: This involves the cyclization of δ-hydroxy olefins, which can be catalyzed by various metals such as platinum or gold.

Hetero-Diels-Alder Cycloaddition: This [4+2] cycloaddition reaction between a diene and an aldehyde can form a dihydropyran ring, which can then be hydrogenated to the corresponding tetrahydropyran.

Ring-Closing Metathesis (RCM): Diene-containing ethers can undergo RCM to form cyclic ethers, including tetrahydropyrans.

Epoxide Ring Opening: Intramolecular cyclization via the opening of an epoxide ring can also lead to the formation of the THP skeleton.

The synthesis of 4-aminotetrahydropyran often proceeds from dihydro-2H-pyran-4(3H)-one oxime via hydrogenation, for example, using Raney Nickel as a catalyst.

Allyl Group Rearrangements and Transformations in the Context of Urea Systems

The allyl group in this compound is not merely a passive substituent; its double bond allows for a variety of potential rearrangements and transformations. While the urea functional group itself is generally stable, the adjacent allyl group can undergo reactions typical of allylic systems.

An allylic rearrangement or allylic shift is a reaction where the double bond in an allyl compound moves to the adjacent carbon atom. This can occur under nucleophilic substitution conditions, proceeding through either an S(_N)1' or S(_N)2' mechanism. The S(_N)1' pathway involves a resonance-stabilized allylic carbocation intermediate, while the S(_N)2' pathway is a concerted process where the nucleophile attacks the γ-carbon of the allylic system, leading to a shift of the double bond.

In the context of N-allyl ureas, intramolecular reactions are also possible. For instance, N-allylureas can be converted to imidazolidin-2-ones through palladium-catalyzed cyclization reactions.

Other potential transformations of the allyl group include:

-Sigmatropic Rearrangements: While the classic Claisen rearrangement involves allyl vinyl ethers, analogous aza-Claisen rearrangements can occur in nitrogen-containing systems. These pericyclic reactions proceed through a concerted, chair-like transition state.

Isomerization: The double bond of the allyl group can be isomerized to form an enamide structure (a propenyl urea) using transition metal catalysts like rhodium or ruthenium complexes.

Electrophilic Addition: The double bond of the allyl group can undergo electrophilic addition reactions with reagents such as halogens (X(_2)) or hydrogen halides (HX). The reaction proceeds through a carbocation intermediate, and the regioselectivity is typically governed by Markovnikov's rule.

Oxidation: The allylic C-H bonds are susceptible to oxidation, which could lead to the formation of allylic alcohols or other oxidized products.

Metathesis: The allyl group can participate in olefin metathesis reactions, such as cross-metathesis, which allows for the formation of new carbon-carbon double bonds.

Kinetic and Thermodynamic Considerations in Reaction Design and Optimization

The successful synthesis of this compound requires careful consideration of the kinetics and thermodynamics of the involved reactions.

In the synthesis of the tetrahydropyran ring , thermodynamic stability often favors the formation of a six-membered ring over smaller or larger rings. In stereoselective syntheses, such as the Prins cyclization, the formation of the thermodynamically more stable product, often with substituents in equatorial positions, is common. The thermodynamics of mixing tetrahydropyran with other organic solvents, such as alcohols, have been studied, providing data on excess molar volumes and enthalpies, which can be relevant for choosing reaction media.

Computational Chemistry and Theoretical Analysis

Quantum Chemical Studies (e.g., DFT Calculations) on Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. DFT calculations can provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity, stability, and spectroscopic properties.

Key electronic properties that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can be used to determine the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack. For instance, the oxygen and nitrogen atoms of the urea (B33335) and tetrahydropyran (B127337) moieties are expected to be electron-rich, while the hydrogen atoms of the N-H groups will be electron-deficient.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used in conjunction with DFT to analyze charge distribution and bonding interactions within the molecule. This analysis can quantify the delocalization of electron density and the strength of various intramolecular interactions, such as hydrogen bonds.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Conformational Analysis of the this compound Scaffold and its Precursors

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is therefore crucial for understanding the spatial arrangement of its atoms and identifying the most stable conformations.

The conformational landscape of this molecule is complex due to the presence of multiple rotatable bonds, including those in the allyl group and the linkage between the urea and tetrahydropyran ring. The tetrahydropyran ring itself can exist in different chair and boat conformations. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore this landscape systematically.

The precursors to this compound, such as 4-aminotetrahydropyran (B1267664) and allyl isocyanate, also possess conformational flexibility that can be analyzed using similar computational techniques. Understanding the preferred conformations of these precursors can provide insights into the stereochemical outcome of the synthesis.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-N) | Tetrahydropyran Conformation |

| 1 | 0.00 | 178.5° | Chair (Equatorial) |

| 2 | 1.25 | -179.1° | Chair (Axial) |

| 3 | 2.80 | 5.2° | Chair (Equatorial) |

| 4 | 4.50 | -4.8° | Twist-Boat |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction and Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a vital role in predicting and elucidating the reaction pathways for the synthesis of this compound. A common synthetic route involves the reaction of 4-aminotetrahydropyran with allyl isocyanate. Theoretical calculations can be used to model this reaction, providing a detailed picture of the reaction mechanism.

By calculating the potential energy surface for the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The transition state is a critical point on the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state can be determined using quantum chemical methods.

Variational Transition State Theory (VTST) can be employed to calculate the rate constants of the reaction, taking into account the dynamic effects of the reacting molecules. rsc.org These theoretical predictions can be compared with experimental kinetic data to validate the proposed reaction mechanism.

Furthermore, computational studies can explore alternative synthetic routes and predict their feasibility. For example, the reaction of 4-aminotetrahydropyran with phosgene (B1210022) or a phosgene equivalent to form an intermediate carbamoyl (B1232498) chloride, followed by reaction with allylamine (B125299), could be modeled to assess its energetic profile and potential for side reactions. nih.gov

Table 3: Calculated Activation Energies for the Synthesis of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack of amine on isocyanate | TS1 | 15.2 |

| Proton transfer | TS2 | 5.8 |

Note: The values in this table are illustrative and represent typical data obtained from reaction pathway calculations.

Molecular Modeling and Simulation Approaches in Compound Design

Molecular modeling and simulation are indispensable tools in the design of new compounds based on the this compound scaffold. irjmets.com These approaches are particularly valuable in the context of drug discovery, where they can be used to predict the binding affinity of a ligand to a biological target.

If this compound is being investigated as a potential drug candidate, molecular docking simulations can be performed to predict its binding mode and affinity to a target protein. nih.gov These simulations place the flexible ligand into the binding site of the rigid or flexible receptor, and a scoring function is used to estimate the binding energy.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions. nih.gov By simulating the movement of atoms over time, MD can reveal the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding.

These computational approaches can guide the design of new analogues of this compound with improved potency and selectivity. For example, by analyzing the interactions in the binding site, modifications can be proposed to the allyl or tetrahydropyran moieties to enhance binding. This iterative process of design, simulation, and synthesis can significantly accelerate the drug discovery process.

Chemical Reactivity and Transformations of 1 Allyl 3 Tetrahydro 2h Pyran 4 Yl Urea

Reactivity of the Urea (B33335) Functional Group (e.g., Hydrolysis, Transamidation, N-Functionalization)

The urea functional group is a cornerstone of many biologically active molecules, and its reactivity is well-characterized. nih.gov In 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, the two nitrogen atoms of the urea linkage are amenable to several key transformations.

Hydrolysis: The urea bond can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding amines. For this compound, complete hydrolysis would result in allylamine (B125299), tetrahydro-2H-pyran-4-amine, and carbon dioxide. The reaction conditions, such as temperature and the concentration of the acid or base, would determine the rate of this transformation.

Transamidation: The exchange of one of the amino groups of the urea with another amine is a known process, though it often requires forcing conditions or catalysis. youtube.com For instance, reacting this compound with a different primary or secondary amine at elevated temperatures could lead to the displacement of either allylamine or tetrahydro-2H-pyran-4-amine, forming a new unsymmetrical urea. This reaction is an equilibrium process, and driving it to completion may necessitate the removal of the displaced amine.

N-Functionalization: The hydrogen atoms on the urea nitrogens can be substituted through reactions with electrophiles.

N-Alkylation: Treatment with an alkyl halide in the presence of a base can introduce an alkyl group onto one or both of the urea nitrogens. The specific site of alkylation would depend on the steric and electronic properties of the starting material and the reagents used.

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, would yield N-acylurea derivatives. This functionalization can significantly alter the electronic properties and hydrogen-bonding capabilities of the urea moiety.

The reactivity of the urea group is summarized in the table below.

| Transformation | Reagents and Conditions | Product Type |

| Hydrolysis | H+ or OH-, H2O, heat | Allylamine, Tetrahydro-2H-pyran-4-amine, CO2 |

| Transamidation | R2NH, heat, catalyst (optional) | New unsymmetrical urea |

| N-Alkylation | R-X, base | N-Alkyl urea derivative |

| N-Acylation | RCOCl or (RCO)2O, base | N-Acyl urea derivative |

Transformations of the Allyl Group (e.g., Hydrogenation, Oxidation, Halogenation, Isomerization)

The allyl group provides a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and structural motifs. researchgate.net

Hydrogenation: The double bond of the allyl group can be readily reduced to a propyl group through catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2). This transformation converts the unsaturated allyl moiety into a saturated alkyl chain.

Oxidation: The alkene of the allyl group is susceptible to various oxidative transformations.

Dihydroxylation: Treatment with osmium tetroxide (OsO4), often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), results in the syn-dihydroxylation of the double bond to form a vicinal diol. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction introduces two hydroxyl groups onto the carbon chain.

Allylic Oxidation: Reagents such as selenium dioxide (SeO2) can oxidize the allylic position (the carbon atom adjacent to the double bond) to introduce a hydroxyl group, forming an allylic alcohol. wikipedia.orgnih.govic.ac.uk This reaction proceeds via an ene reaction followed by a nih.govrsc.org-sigmatropic rearrangement. wikipedia.org

Halogenation: The allylic position is also prone to radical halogenation. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) allows for the selective bromination at the allylic carbon, yielding an allylic bromide. youtube.commasterorganicchemistry.comyoutube.comchemistrysteps.comchadsprep.com This product can then serve as a substrate for various nucleophilic substitution reactions.

Isomerization: The terminal double bond of the allyl group can be isomerized to an internal position to form a propenyl group. This transformation is often catalyzed by transition metal complexes, such as those of ruthenium or rhodium. nih.gov The isomerization of N-allyl amides has been shown to yield enamides, and similar reactivity is expected for N-allyl ureas. rsc.org

A summary of these transformations is provided in the table below.

| Transformation | Reagents and Conditions | Product Type |

| Hydrogenation | H2, Pd/C or PtO2 | 1-Propyl-3-(tetrahydro-2H-pyran-4-yl)urea |

| Dihydroxylation | OsO4 (cat.), NMO | 1-(2,3-Dihydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea |

| Allylic Oxidation | SeO2 | 1-(3-Hydroxyallyl)-3-(tetrahydro-2H-pyran-4-yl)urea |

| Halogenation | NBS, radical initiator | 1-(3-Bromoallyl)-3-(tetrahydro-2H-pyran-4-yl)urea |

| Isomerization | Ru or Rh catalyst | 1-(Prop-1-en-1-yl)-3-(tetrahydro-2H-pyran-4-yl)urea |

Chemical Modifications and Derivatizations of the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring is a common scaffold in many natural products and bioactive molecules. rsc.orgyork.ac.ukorganic-chemistry.org While generally stable, the THP ring in this compound can undergo chemical modifications, particularly through C-H functionalization. nih.govscience.govpitt.edu

Modern synthetic methods allow for the direct activation and functionalization of otherwise unreactive C-H bonds. nih.govethz.ch For the tetrahydropyran ring, this can lead to the introduction of various substituents. For example, palladium-catalyzed C-H arylation has been used to introduce aryl groups at the γ-position of aminotetrahydropyrans. nih.gov Similar strategies could potentially be applied to this compound to introduce substituents onto the THP ring.

Another approach to functionalize the THP ring involves the generation of an oxocarbenium ion intermediate, which can then be trapped by a nucleophile. rsc.orgresearchgate.netbohrium.com This can be achieved through various methods, such as the oxidation of a suitable precursor. nih.gov While this might be more challenging starting from the fully saturated THP ring in the title compound, it represents a potential strategy for derivatization if the ring can be appropriately modified first.

The table below outlines potential derivatization strategies for the tetrahydropyran ring.

| Modification Strategy | Potential Reagents and Conditions | Resulting Structure |

| C-H Functionalization | Transition metal catalyst (e.g., Pd), oxidant, coupling partner | Substituted tetrahydropyran ring |

| Oxocarbenium Ion Formation | Oxidizing agent, nucleophile | Functionalized tetrahydropyran ring |

This compound as a Precursor for Further Organic Synthesis

The presence of three distinct functional groups makes this compound a valuable building block for the synthesis of more complex molecules and diverse chemical scaffolds. rsc.orgresearchgate.net

As discussed in section 5.1, the urea nitrogens can be alkylated or acylated. These reactions can be used to introduce a wide variety of substituents, thereby diversifying the molecular scaffold. For example, the introduction of aromatic or heterocyclic rings through N-arylation could lead to compounds with potential applications in medicinal chemistry. researchgate.nethilarispublisher.com The synthesis of unsymmetrical ureas is a common strategy in drug discovery. thieme-connect.com

The chemical modifications of the THP ring described in section 5.3 can be used to expand the molecular structure. For instance, the introduction of a functional group via C-H activation can serve as a handle for further reactions, such as cross-coupling reactions, to build more complex architectures. This approach is valuable for creating libraries of compounds for biological screening. nih.govresearchgate.net

The allyl group is particularly useful for introducing chemical tags and for bioconjugation. nih.gov The "click" chemistry paradigm, which involves reactions that are high-yielding, wide in scope, and easy to perform, is highly relevant here.

Thiol-Ene Reaction: The allyl double bond can readily undergo a thiol-ene reaction with a thiol-containing molecule. researchgate.netnih.govresearchgate.netacs.orgrsc.org This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) and is highly efficient for attaching a wide range of molecules, including peptides, fluorophores, or other bioactive compounds. This makes the allyl group a convenient "handle" for creating tagged versions of the parent molecule for use in chemical biology or materials science.

The table below summarizes the utility of each functional group as a precursor.

| Functional Group | Derivatization Approach | Application |

| Urea Nitrogens | N-Alkylation, N-Acylation, N-Arylation | Scaffold diversification, synthesis of bioactive analogues |

| Tetrahydropyran Ring | C-H Functionalization | Structural expansion, library synthesis |

| Allyl Group | Thiol-Ene "Click" Chemistry | Bioconjugation, attachment of chemical tags |

Analytical and Spectroscopic Characterization in Synthetic Organic Chemistry

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The allyl group would exhibit characteristic signals in the olefinic region (typically δ 5-6 ppm) for the vinyl protons and in the aliphatic region for the methylene (B1212753) protons adjacent to the double bond. The protons of the tetrahydropyran (B127337) ring would appear as a series of multiplets in the upfield region of the spectrum. The chemical shifts and coupling constants of these protons would provide information about their connectivity and stereochemical relationships. The N-H protons of the urea (B33335) moiety would likely appear as broad signals, the chemical shift of which could be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing a single peak for each unique carbon atom. The carbonyl carbon of the urea group would be expected to have a characteristic chemical shift in the range of δ 155-165 ppm. The carbons of the allyl group and the tetrahydropyran ring would also have distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, further confirming the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₉H₁₆N₂O₂).

In addition to the molecular ion peak, the mass spectrum would also display a series of fragment ions. The fragmentation pattern can provide valuable structural information. For instance, cleavage of the bond between the urea nitrogen and the tetrahydropyran ring or fragmentation of the allyl group would lead to characteristic fragment ions, further corroborating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the urea group. The N-H stretching vibrations of the urea moiety would likely appear as one or two bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the allyl group's sp²-hybridized carbons would be observed above 3000 cm⁻¹, while the sp³ C-H stretches of the tetrahydropyran ring and the allyl methylene group would appear below 3000 cm⁻¹. The C=C stretching vibration of the allyl group would be expected around 1640 cm⁻¹. The C-O-C stretching of the ether linkage in the tetrahydropyran ring would typically be observed in the 1070-1150 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Urea) | 3200-3500 |

| C=O Stretch (Urea) | 1630-1680 |

| C=C Stretch (Allyl) | ~1640 |

| C-O-C Stretch (Ether) | 1070-1150 |

| =C-H Stretch (Allyl) | >3000 |

| C-H Stretch (Aliphatic) | <3000 |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography would also unambiguously establish the stereochemistry of the molecule, including the conformation of the tetrahydropyran ring (e.g., chair or boat). Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the urea N-H and C=O groups, which govern the packing of the molecules in the crystal lattice. nih.gov The crystal system, space group, and unit cell dimensions would also be determined. mdpi.com

| Parameter | Information Provided |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Stereochemistry | Absolute configuration and conformation |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces |

| Crystal Packing | Arrangement of molecules in the unit cell |

Future Directions in the Chemical Research of 1 Allyl 3 Tetrahydro 2h Pyran 4 Yl Urea Systems

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of unsymmetrical ureas, such as 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, has traditionally relied on methods that can be hazardous and may lack the desired selectivity. The future of synthesizing this and analogous compounds will likely focus on greener, more efficient, and highly selective methodologies.

Modern approaches are moving away from toxic reagents like phosgene (B1210022), with safer alternatives such as N,N′-carbonyldiimidazole (CDI) gaining prominence. The development of catalytic methods is a particularly promising frontier. For instance, palladium-catalyzed C-N cross-coupling reactions have shown great potential for the synthesis of unsymmetrical diaryl ureas and could be adapted for the synthesis of alkyl-aryl or dialkyl ureas. Similarly, iridium-catalyzed C-H amidation using carbamoyl (B1232498) azides offers a novel route to unsymmetrical ureas with dinitrogen as the only byproduct.

Another area of intense research is the development of catalyst-free methods. Recent studies have demonstrated the highly selective synthesis of unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS), a method that could be adapted for the specific moieties present in this compound. Furthermore, electrochemical synthesis, which allows for the direct combination of nitrogen sources, CO2, and water at ambient temperature and pressure, represents a paradigm shift in urea (B33335) synthesis, offering the potential for highly sustainable and scalable production. The use of water as a solvent in the synthesis of N-substituted ureas has also been shown to be a practically simple, mild, and efficient method, which could be explored for the synthesis of the target compound.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Palladium-Catalyzed C-N Cross-Coupling | Utilizes a palladium catalyst to form the C-N bond. | High efficiency and functional group tolerance. |

| Iridium-Catalyzed C-H Amidation | Employs an iridium catalyst and carbamoyl azides. | Forms ureas with only dinitrogen as a byproduct, offering high atom economy. |

| Catalyst-Free Synthesis with COS | Reacts amines with carbonyl sulfide without a catalyst. | Avoids metal catalysts, potentially leading to purer products and simpler purification. |

| Electrochemical Synthesis | Directly combines nitrogen, CO2, and water. | Environmentally friendly and potentially low-cost at scale. |

| Synthesis in Water | Uses water as the reaction solvent. | Green, safe, and can lead to high yields with simple work-up procedures. |

Exploration of Unconventional Reactivity Profiles and Cascade Reactions

The unique combination of an allyl group and a tetrahydropyran (B127337) moiety in this compound opens up a vast landscape of potential chemical transformations that go beyond the typical reactivity of ureas. Future research will undoubtedly delve into these unconventional reactivity profiles and the design of elegant cascade reactions.

The allyl group is a versatile handle for a variety of transformations. Gold(I)-catalyzed intramolecular hydroamination of N-allylic ureas to form imidazolidin-2-ones is a prime example of the unique reactivity that can be explored. This type of cyclization could be a pathway to novel heterocyclic scaffolds derived from this compound. Furthermore, the allyl group can participate in various cycloaddition reactions, such as [4+3] cycloadditions with allyl cations, to construct seven-membered rings, offering a route to complex polycyclic systems.

The tetrahydropyran ring also presents opportunities for interesting chemistry. Cascade reactions involving the formation of tetrahydropyran rings, such as the Mukaiyama-Michael cascade, could be envisioned in reverse to deconstruct or modify the tetrahydropyran moiety in a controlled manner. Moreover, the urea functionality itself can act as a directing group or a participant in cascade reactions. For instance, palladium-catalyzed cascade reactions involving C-N coupling of monosubstituted ureas have been used to construct benzimidazolones, suggesting that the urea in the target molecule could be a linchpin for the assembly of more complex heterocyclic systems.

Future research will likely focus on designing cascade reactions that leverage the interplay between the allyl and tetrahydropyran functionalities. For example, a reaction could be initiated at the allyl group, with a subsequent transformation involving the tetrahydropyran ring or the urea linkage, leading to a rapid increase in molecular complexity from a simple starting material.

Advanced Stereochemical Control and Asymmetric Synthesis in Analog Production

The presence of a stereocenter at the 4-position of the tetrahydropyran ring in this compound introduces the element of chirality into this molecular system. The development of methods for the stereoselective and asymmetric synthesis of analogs of this compound is a critical area for future research, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

Significant advances have been made in the diastereoselective synthesis of highly substituted tetrahydropyrans. Methods such as tandem Knoevenagel condensation and intramolecular Michael addition have been shown to produce single diastereomers of tetrahydropyran-4-ones, which could serve as key intermediates in the synthesis of stereochemically defined analogs of the target urea.

The development and application of chiral catalysts will be paramount in achieving high levels of enantioselectivity. Chiral urea-containing catalysts have emerged as powerful tools in asymmetric synthesis, capable of promoting a variety of reactions with high enantiomeric excess. These catalysts could be employed in the synthesis of chiral building blocks or in the direct asymmetric synthesis of the final urea product. For example, a chiral urea catalyst could be used to control the stereochemistry of the addition of the allyl isocyanate to a tetrahydropyran amine derivative, or vice versa.

Furthermore, the use of chiral auxiliaries attached to either the allyl or the tetrahydropyran precursor could be another effective strategy for controlling stereochemistry. The auxiliary would guide the formation of the desired stereoisomer, and could then be removed in a subsequent step. The exploration of dynamic kinetic resolution and other advanced stereochemical techniques will also be crucial in accessing enantiomerically pure analogs of this compound.

| Stereochemical Control Strategy | Description | Potential Application to this compound Analogs |

| Diastereoselective Synthesis of Intermediates | Utilizes substrate control or chiral reagents to favor the formation of one diastereomer of a key intermediate, such as a substituted tetrahydropyran. | Synthesis of enantiomerically enriched tetrahydropyran-4-amine precursors. |

| Chiral Urea Catalysis | Employs a chiral urea-based catalyst to induce enantioselectivity in a key bond-forming reaction. | Asymmetric addition of the amine to the isocyanate, or a related transformation. |

| Chiral Auxiliaries | A chiral group is temporarily attached to a reactant to direct the stereochemical outcome of a reaction. | Guiding the formation of the chiral center on the tetrahydropyran ring or in the synthesis of chiral allyl precursors. |

Application of Automated Synthesis and Flow Chemistry Techniques for Scalable Production

The translation of promising chemical compounds from laboratory-scale synthesis to industrial production requires efficient, scalable, and safe manufacturing processes. The application of automated synthesis and flow chemistry techniques to the production of this compound and its analogs represents a significant future direction that addresses these needs.

Automated synthesis platforms, including robotic systems, can be employed for the high-throughput synthesis of libraries of related urea derivatives. This would enable the rapid exploration of the chemical space around the parent compound, facilitating the identification of analogs with optimized properties. High-throughput screening of reaction conditions can also be performed to quickly identify the optimal parameters for a given synthesis.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety due to the small reaction volumes, and the potential for higher yields and purities. The synthesis of urea derivatives, including active pharmaceutical ingredients, has been successfully demonstrated in continuous-flow systems. For the synthesis of this compound, a flow process could be designed where the starting materials are continuously fed into a reactor, and the product is collected at the outlet, allowing for seamless and scalable production.

The integration of in-line analytical techniques, such as FT-IR and NMR spectroscopy, into flow chemistry setups allows for real-time reaction monitoring and optimization. This data-rich approach can accelerate process development and ensure consistent product quality. The future will likely see the development of fully automated, end-to-end flow synthesis platforms for the on-demand production of this compound and its derivatives.

Deeper Computational and Theoretical Insights into Reactivity, Conformation, and Chemical Space

In parallel with experimental investigations, the use of computational and theoretical chemistry will be indispensable in guiding future research on this compound systems. These in silico methods provide a powerful lens through which to understand the fundamental properties of molecules and to predict their behavior, thereby accelerating the discovery and design of new chemical entities.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure and reactivity of this compound. These calculations can help to predict the most likely sites of reaction, the transition state energies of potential reaction pathways, and the influence of substituents on reactivity. This information will be invaluable in the design of novel synthetic routes and in understanding unconventional reactivity profiles.

Molecular dynamics (MD) simulations can provide insights into the conformational preferences of the molecule in different environments. Understanding the conformational landscape is crucial, as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. MD simulations can also be used to model the interactions of this compound with biological targets, such as proteins, which can aid in the design of analogs with improved binding affinity and selectivity.

The exploration of the chemical space around this compound is another important area for computational research. By generating virtual libraries of related compounds and using machine learning and other data-driven approaches to predict their properties, researchers can identify promising candidates for synthesis and experimental testing. This in silico screening can significantly reduce the time and resources required for the discovery of new bioactive molecules.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactivity, and investigation of reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Study of conformational preferences and modeling of interactions with biological macromolecules. |

| Virtual Screening and Machine Learning | Exploration of chemical space and prediction of the properties of virtual analogs. |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., allyl group integration at δ 5.2–5.8 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities ≤0.1% .

- XRPD : Assess crystallinity for formulation stability .

How is metabolic stability evaluated in preclinical studies?

Advanced

In vitro microsomal assays (human liver microsomes, NADPH cofactor) identify major metabolites. LC-HRMS tracks oxidative degradation (e.g., allyl group epoxidation) and hydrolytic cleavage of the urea bond .

What reaction mechanisms explain the compound’s stability under acidic conditions?

Advanced

The urea moiety’s resonance stabilization resists protonation, while the tetrahydropyran ring’s ether oxygen may undergo acid-catalyzed ring-opening above pH 2. Kinetic studies (UV-Vis monitoring) and isotopic labeling (¹⁸O) elucidate degradation pathways .

How are structure-activity relationships (SAR) systematically explored?

Advanced

SAR libraries synthesize analogs with variations in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.